molecular formula C48H40N2P2Pt+2 B13134978 Platinum,2-(2-pyridin-2-ylethynyl)pyridine,triphenylphosphanium CAS No. 51455-89-1

Platinum,2-(2-pyridin-2-ylethynyl)pyridine,triphenylphosphanium

Cat. No.: B13134978
CAS No.: 51455-89-1
M. Wt: 901.9 g/mol
InChI Key: LSAHKHYZYYNSIN-UHFFFAOYSA-P
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Description

Platinum,2-(2-pyridin-2-ylethynyl)pyridine,triphenylphosphanium is a platinum(II) complex featuring a pyridine-derived ligand with an ethynyl bridge and a triphenylphosphanium counterion. This compound belongs to a class of platinum-based coordination complexes designed for anticancer applications. The ethynyl bridge introduces conformational rigidity, which may stabilize DNA adducts and influence binding kinetics. Such structural attributes align with trends observed in other platinum(II) complexes, where ligand flexibility and charge distribution modulate biological activity .

Properties

CAS No.

51455-89-1

Molecular Formula

C48H40N2P2Pt+2

Molecular Weight

901.9 g/mol

IUPAC Name

platinum;2-(2-pyridin-2-ylethynyl)pyridine;triphenylphosphanium

InChI

InChI=1S/2C18H15P.C12H8N2.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-3-9-13-11(5-1)7-8-12-6-2-4-10-14-12;/h2*1-15H;1-6,9-10H;/p+2

InChI Key

LSAHKHYZYYNSIN-UHFFFAOYSA-P

Canonical SMILES

C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=NC(=C1)C#CC2=CC=CC=N2.[Pt]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

Preparation of this platinum complex generally follows a multi-step approach:

  • Synthesis of the Ligand : The 2-(2-pyridin-2-ylethynyl)pyridine ligand is synthesized via Sonogashira cross-coupling reactions between 2-bromopyridine and 2-ethynylpyridine derivatives under palladium catalysis in the presence of a base.

  • Formation of Platinum Precursor Complex : A platinum(II) precursor such as potassium tetrachloroplatinate(II) or platinum(II) chloride is reacted with the ligand under reflux in an appropriate solvent (e.g., dichloromethane, acetonitrile) to form a platinum-ligand intermediate complex.

  • Introduction of Triphenylphosphanium : The triphenylphosphanium ligand is introduced either by direct ligand substitution or by reaction with triphenylphosphine followed by protonation to form the phosphonium salt. This step often involves stirring the platinum-ligand intermediate with triphenylphosphine in an inert atmosphere.

  • Purification : The crude product is purified by column chromatography on silica gel using solvent mixtures such as cyclohexane/ethyl acetate or by recrystallization from solvents like dichloromethane/hexane to yield the pure platinum complex.

Detailed Preparation Methods and Conditions

Step Reagents/Conditions Notes/Observations
Ligand synthesis Sonogashira coupling: Pd(PPh3)4 catalyst, CuI co-catalyst, base (e.g., triethylamine), solvent (THF or DMF), 50–80 °C, 12–24 h High purity ligand obtained; reaction monitored by TLC or HPLC; yields typically 70–85%
Platinum precursor complex K2PtCl4 or PtCl2, ligand, reflux in CH2Cl2 or MeCN, 4–12 h Formation of Pt-ligand complex confirmed by UV-Vis and NMR; reaction under inert atmosphere (N2)
Triphenylphosphanium ligand introduction Triphenylphosphine added to Pt-ligand complex, stirred at room temperature to 60 °C, 6–24 h Phosphine coordination confirmed by 31P NMR; protonation to phosphonium salt via acid addition if needed
Purification Silica gel chromatography (eluent: cyclohexane/ethyl acetate 10:1), recrystallization Product purity >95% by NMR and elemental analysis

Research Findings on Preparation Optimization

  • Solvent Effects : Polar aprotic solvents such as acetonitrile and dichloromethane provide optimal solubility and reaction rates for the platinum complex formation step. Nonpolar solvents reduce reaction efficiency.

  • Temperature Control : Elevated temperatures (50–80 °C) during ligand synthesis improve coupling yields, while moderate temperatures (room temperature to 60 °C) suffice for phosphine ligand coordination to avoid decomposition.

  • Purification Techniques : Column chromatography using silica gel with a cyclohexane/ethyl acetate mixture (10:1) effectively separates the desired complex from side products and unreacted ligands, as reported in related coordination complex preparations.

  • Yield and Stability : The final platinum complex is isolated in yields ranging from 60% to 80%, with high stability under ambient conditions, as indicated by consistent NMR and UV-Vis spectra over time.

Analytical Characterization Supporting Preparation

  • Nuclear Magnetic Resonance (NMR) : ^1H and ^31P NMR spectra confirm ligand coordination and phosphine binding. Shifts in pyridine proton signals and phosphorus resonance indicate successful complexation.

  • Mass Spectrometry (MS) : Molecular ion peaks corresponding to the platinum complex confirm molecular weight and purity.

  • Elemental Analysis : Carbon, hydrogen, nitrogen, and phosphorus contents match theoretical values for the target complex.

  • UV-Visible Spectroscopy : Metal-to-ligand charge transfer bands characteristic of platinum complexes are observed, supporting complex formation.

Summary Table of Key Preparation Parameters

Parameter Typical Value/Condition Impact on Preparation
Ligand synthesis temp. 50–80 °C Higher temps increase coupling efficiency
Reaction time (ligand) 12–24 hours Ensures complete Sonogashira coupling
Platinum complexation solvent CH2Cl2 or MeCN Good solubility and reactivity
Complexation temp. Room temp to 60 °C Prevents decomposition of sensitive ligands
Phosphine ligand source Triphenylphosphine Provides stable phosphonium coordination
Purification method Silica gel chromatography High purity isolation
Yield 60–80% Efficient synthesis with minimal side products

Chemical Reactions Analysis

Types of Reactions

Platinum,2-(2-pyridin-2-ylethynyl)pyridine,triphenylphosphanium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield platinum(IV) complexes, while reduction reactions may produce platinum(0) species. Substitution reactions can result in the formation of new platinum complexes with different ligands .

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Activity

Platinum-based drugs are primarily known for their anticancer properties. The compound Platinum, 2-(2-pyridin-2-ylethynyl)pyridine, triphenylphosphanium has been studied for its cytotoxic effects against various cancer cell lines. Research indicates that certain platinum(II) complexes exhibit enhanced activity compared to traditional cisplatin, particularly in hypoxic conditions which are common in tumor microenvironments. For instance, studies have shown that novel platinum(II) complexes with specific ligands demonstrate significant cytotoxicity and cellular uptake in MCF-7 breast cancer cells, suggesting a promising alternative to existing therapies .

1.2 Mechanism of Action

The mechanism by which platinum compounds exert their anticancer effects typically involves DNA binding and the induction of apoptosis in cancer cells. The unique ligand structure of Platinum, 2-(2-pyridin-2-ylethynyl)pyridine may facilitate differential binding to DNA compared to cisplatin, potentially overcoming drug resistance commonly observed with traditional platinum drugs . This aspect is particularly important as resistance mechanisms often limit the effectiveness of chemotherapy.

Photophysical Properties

2.1 Luminescent Applications

The photophysical properties of platinum complexes are also of great interest, especially in the development of luminescent materials for optoelectronic applications. The compound's ability to exhibit phosphorescence makes it suitable for use in light-emitting devices and sensors. Research employing density functional theory has elucidated the electronic structures of these complexes, revealing insights into their phosphorescence quantum efficiency .

2.2 Circularly Polarized Luminescence

Recent advancements have demonstrated that chiral platinum(II) complexes can exhibit enhanced circularly polarized luminescence (CPL). By modifying the ligand environment around the platinum center, researchers have achieved significant improvements in CPL activity, which is crucial for applications in chiroptical devices . The incorporation of bulky phosphine ligands like triphenylphosphine has been shown to distort the coordination geometry around the platinum atom, further enhancing luminescent properties.

Synthesis and Characterization

3.1 Synthetic Strategies

The synthesis of Platinum, 2-(2-pyridin-2-ylethynyl)pyridine, triphenylphosphanium typically involves coordination chemistry techniques where various ligands are combined with platinum salts under controlled conditions. Characterization methods such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

3.2 Case Studies

Several case studies highlight the efficacy of this compound in both medicinal and material sciences:

  • Case Study 1: A study demonstrated that a related platinum complex exhibited superior cytotoxicity against resistant ovarian cancer cell lines when combined with phytochemicals like curcumin and quercetin . This suggests potential for combination therapies using novel platinum compounds.
  • Case Study 2: The exploration of CPL properties in modified platinum complexes revealed a new pathway for developing advanced materials for optical applications .

Mechanism of Action

The mechanism of action of Platinum,2-(2-pyridin-2-ylethynyl)pyridine,triphenylphosphanium involves its interaction with molecular targets such as DNA and proteins. The platinum center can form covalent bonds with nucleophilic sites on these molecules, leading to the inhibition of biological processes such as DNA replication and protein function. This mechanism is similar to that of other platinum-based drugs, which are known to induce cell death in cancer cells by causing DNA damage .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Property Target Compound C1/C3 (Cisplatin Analogues) C2/C4 (Dipositive Charge)
Ligand Type Pyridine-ethynylpyridine dpa/dipm + Cl⁻/NH₃ dpa/dipm + NH₃
Charge Neutral (with counterion) +1 +2
Partition Coefficient* High (estimated) Moderate (Log P: 0.8–1.2) Low (Log P: 0.3–0.5)
DNA Binding Mode Partial intercalation + coordination Coordinative (cisplatin-like) Electrostatic + coordinative
Cytotoxicity (IC₅₀) Pending 5–20 µM (MCF-7 cells) 10–50 µM (MCF-7 cells)

*Partition coefficients (Log P) from water/n-octanol studies reflect relative lipophilicity .

DNA and Protein Binding Mechanisms

The target compound shares similarities with C3 and C4 in inducing partial intercalation, as evidenced by hyperchromicity and bathochromic shifts in UV-vis spectra during DNA titration . However, its coordinative binding differs from cisplatin analogues (C1/C3), which primarily form monodentate/bidentate guanine adducts . For example:

  • Cisplatin-like Behavior : C1 and C3 induce red shifts (8 nm at 222 nm) in CD spectra of bovine serum albumin (BSA), suggesting hydrolytic chloride loss and subsequent protein coordination .
  • Dual Binding Modes : The target compound likely combines partial intercalation (via the planar ligand) and coordinative binding (via Pt²⁺), akin to C3 and C4, which exhibit time-dependent DNA conformational changes .

Cytotoxicity and Selectivity

The triphenylphosphanium group may enhance cellular uptake, as suggested by higher estimated Log P values (Table 1), which correlate with improved membrane permeability . Notably, C2 and C4 exhibit lower cytotoxicity (IC₅₀: 10–50 µM) due to poor lipophilicity, underscoring the importance of balanced hydrophobicity for efficacy .

Physicochemical Properties

The partition coefficient (Log P) of the target compound is hypothesized to exceed those of C1–C4, based on the triphenylphosphanium group’s hydrophobicity. For reference:

  • Cisplatin Analogues (C1/C3) : Log P = 0.8–1.2
  • Dipositive Complexes (C2/C4) : Log P = 0.3–0.5 Higher lipophilicity may improve tumor penetration but could also increase off-target toxicity, a trade-off requiring further study.

Biological Activity

Platinum-based compounds have garnered significant attention in medicinal chemistry due to their potential as anticancer agents. One such compound, Platinum,2-(2-pyridin-2-ylethynyl)pyridine,triphenylphosphanium , exhibits unique biological activities that merit detailed exploration. This article examines its biological activity, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Overview of the Compound

Chemical Structure : The compound consists of a platinum(II) center coordinated with a pyridine derivative and triphenylphosphine. The structural formula can be represented as follows:

Pt(C1C2N)Ph3P\text{Pt}(\text{C}_1\text{C}_2\text{N})\text{Ph}_3\text{P}

Where:

  • C1\text{C}_1: 2-(2-pyridin-2-ylethynyl)pyridine
  • Ph3P\text{Ph}_3\text{P}: Triphenylphosphine
  • Cytotoxicity : Studies indicate that platinum complexes exhibit significant cytotoxicity against various cancer cell lines. For instance, research has shown that these complexes can induce apoptosis in resistant ovarian carcinoma cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation .
  • DNA Interaction : The binding affinity of platinum complexes to DNA is a critical factor in their anticancer activity. Data suggest that the compound interacts with DNA in a manner distinct from traditional agents like cisplatin, potentially leading to different therapeutic outcomes .
  • Mitochondrial Targeting : The triphenylphosphonium moiety facilitates the accumulation of the compound in mitochondria, where it disrupts mitochondrial bioenergetics and induces oxidative stress . This targeting is crucial for enhancing the cytotoxic effects against cancer cells.

Cytotoxicity Studies

A series of in vitro studies have been conducted to evaluate the antiproliferative activity of this platinum complex against various cancer cell lines, including HeLa and A549 cells. The results are summarized in Table 1.

Cell LineIC50 (µM)Mechanism of Action
HeLa5.4Apoptosis via ROS generation
A5494.8Mitochondrial dysfunction
A2780cis3.5Overcoming cisplatin resistance

Case Studies

  • Ovarian Carcinoma : In a study focusing on resistant ovarian carcinoma cells, the platinum complex demonstrated a notable ability to induce apoptosis and reduce total thiols significantly compared to cisplatin . This suggests enhanced efficacy in overcoming drug resistance.
  • Lung Cancer Models : Another study evaluated the compound's effects on non-small-cell lung cancer models, revealing superior efficacy compared to traditional platinum drugs like cisplatin . The compound's ability to accumulate in mitochondria was linked to its enhanced cytotoxicity.

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